methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C18H15N3O5S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.07324176 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing furan and thiazole rings have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.
Mode of Action
Furan and thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .
Biochemical Pathways
Furan and thiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and microbial metabolism .
Pharmacokinetics
Furan and thiazole derivatives are generally known for their good absorption and distribution profiles, their metabolic stability, and their efficient excretion .
Result of Action
Furan and thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of furan and thiazole derivatives .
Biological Activity
Methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate is a compound that integrates a furan moiety with a thiazole structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H15N3O3S
- Molecular Weight : 319.36 g/mol
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and furan moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have shown cytotoxic activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis through both extrinsic and intrinsic pathways .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Methyl 4-{...} | MCF-7 | <10 | Apoptosis induction |
Thiazole derivative X | A549 | <5 | Cell cycle arrest |
Thiazolidine derivative Y | HeLa | <15 | Intrinsic pathway activation |
Antidiabetic Effects
Compounds similar to methyl 4-{...} have been evaluated for their potential to enhance insulin sensitivity. In animal models, these compounds have demonstrated the ability to improve glucose tolerance and modulate insulin signaling pathways. For example, thiazole derivatives have been reported to increase glucose uptake in insulin-resistant models .
Table 2: Effects on Insulin Sensitivity
Compound | Model | Effect |
---|---|---|
Methyl 4-{...} | STZ-induced diabetic rats | Improved glucose tolerance |
Thiazolidine derivative Z | C57BL/KsJ-db/db mice | Enhanced insulin sensitivity |
The biological activity of methyl 4-{...} can be attributed to several mechanisms:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
- Insulin Signaling Modulation : It enhances insulin signaling pathways by increasing the expression of IRS proteins and activating PI3K/Akt pathways.
- Antioxidant Activity : Some studies suggest that thiazole derivatives possess antioxidant properties that can protect cells from oxidative stress .
Case Studies
A study conducted by Evren et al. (2019) investigated a series of thiazole-based compounds for their anticancer activity against various human cancer cell lines. The results showed that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, indicating structure-activity relationships (SAR) that could guide future drug design .
Another notable case involved the evaluation of a related compound in diabetic mouse models, where it was found to significantly reduce blood glucose levels and improve lipid profiles, suggesting its potential as an antidiabetic agent .
Properties
IUPAC Name |
methyl 4-[[2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-17(24)11-4-6-12(7-5-11)19-15(22)9-13-10-27-18(20-13)21-16(23)14-3-2-8-26-14/h2-8,10H,9H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBVLPXUQJYSGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.